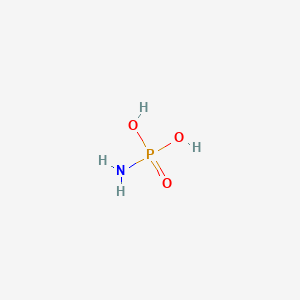

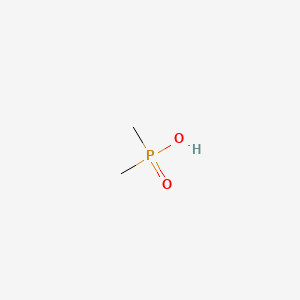

Phosphoramidic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphoramidic acid is a phosphoric acid derivative. It is a conjugate acid of a phosphoramidate.

Applications De Recherche Scientifique

Natural Products and Biochemistry

Phosphorous-containing molecules, including phosphoramidic acid derivatives, are essential constituents of all living cells. These molecules are involved in numerous biological processes and are present in natural products, playing critical roles in metabolism, protein modification, and DNA and nucleotide chemistry. The review by Petkowski et al. (2019) challenges the notion that nonphosphate organophosphorus functional groups, such as those found in phosphoramidic acid, are mere biochemical oddities. Instead, it suggests that their role in cellular metabolism is likely underestimated, mainly due to analytical detection challenges. This perspective opens up new avenues for research into the biological significance of phosphoramidic acid derivatives in natural systems and their potential applications in biotechnology and medicine Petkowski, Bains, & Seager, 2019.

Agriculture and Soil Science

In agriculture, the use of phosphogypsum, a by-product of phosphoric acid production, which may contain phosphoramidic acid residues, has been reviewed for its potential benefits in soil amendment. Alcordo and Rechcigl (1993) discuss how phosphogypsum can ameliorate soil conditions, such as alleviating subsoil aluminum toxicity and acidity, which can be beneficial for crop growth. The review also touches upon the potential of phosphogypsum to serve as a carrier for micronutrients and fertilizers, highlighting its utility in sustainable agricultural practices Alcordo & Rechcigl, 1993.

Materials Science and Corrosion Inhibition

Phosphoramidic acid and its derivatives also find applications in materials science, particularly in the field of corrosion inhibition. Khadom and Farhan (2018) explore the effectiveness of various organic and inorganic inhibitors, including phosphoramidate derivatives, in protecting steel alloys from corrosion in phosphoric acid environments. The study indicates that phosphoramidate compounds can serve as effective corrosion inhibitors, with potential applications in the chemical and petrochemical industries to enhance the durability and longevity of metal equipment Khadom & Farhan, 2018.

Drug Design and Pharmacology

In the realm of pharmacology, phosphoramidate substituted nucleoside analogs have been studied for their multifunctional properties. Venkatachalam et al. (2004) discuss the rational drug design of such compounds, highlighting their potential in treating cancer, HIV, and fertility-related issues. The review emphasizes the significance of structural components in imparting biological activity and explores the metabolism and therapeutic targets of these compounds, underscoring their promise as drug candidates Venkatachalam et al., 2004.

Propriétés

Numéro CAS |

2817-45-0 |

|---|---|

Formule moléculaire |

H4NO3P |

Poids moléculaire |

97.011 g/mol |

Nom IUPAC |

aminophosphonic acid |

InChI |

InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4) |

Clé InChI |

PTMHPRAIXMAOOB-UHFFFAOYSA-N |

SMILES |

NP(=O)(O)O |

SMILES canonique |

NP(=O)(O)O |

Autres numéros CAS |

2817-45-0 |

Synonymes |

phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

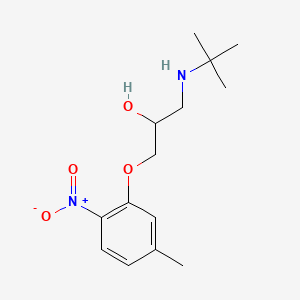

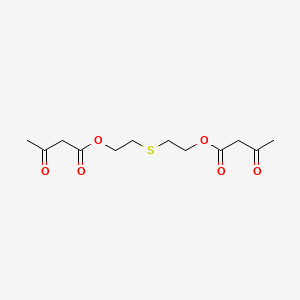

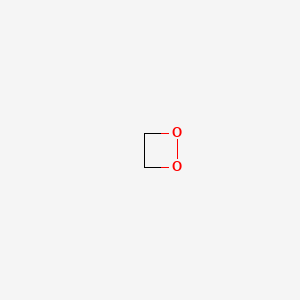

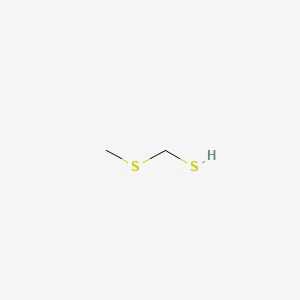

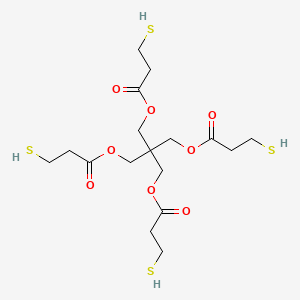

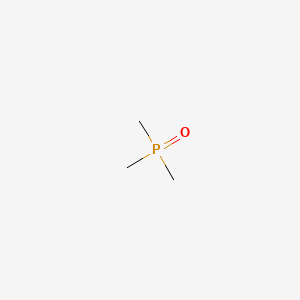

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)